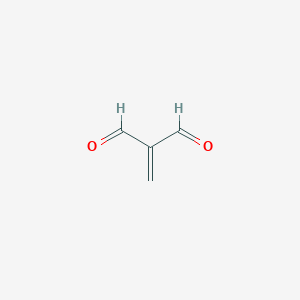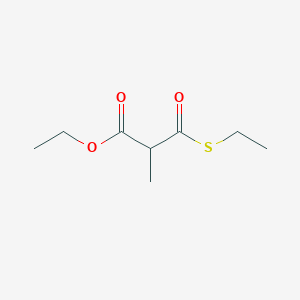
Octacosa-9,19-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octacosa-9,19-diene is a long-chain hydrocarbon with the molecular formula C28H54 It is characterized by the presence of two double bonds located at the 9th and 19th positions of the carbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of octacosa-9,19-diene typically involves the coupling of smaller hydrocarbon units through processes such as the Wittig reaction or olefin metathesis. These reactions are carried out under controlled conditions to ensure the formation of the desired double bonds at specific positions.
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. For this compound, the appropriate precursors are selected to ensure the double bonds are introduced at the 9th and 19th positions.
Olefin Metathesis: This method involves the redistribution of carbon-carbon double bonds in alkenes. Catalysts such as Grubbs’ catalyst are used to facilitate the reaction, allowing for the formation of this compound with high precision.
Industrial Production Methods
Industrial production of this compound may involve large-scale olefin metathesis processes, utilizing advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products.
化学反应分析
Types of Reactions
Octacosa-9,19-diene can undergo various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols. Common oxidizing agents include peracids and osmium tetroxide.
Reduction: The double bonds can be reduced to form the corresponding alkane, octacosane. Catalytic hydrogenation using palladium or platinum catalysts is typically employed.
Substitution: The double bonds can participate in addition reactions with halogens or hydrogen halides, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) under controlled conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Octacosane.
Substitution: Halogenated derivatives such as 9,19-dibromo-octacosane.
科学研究应用
Octacosa-9,19-diene has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and the behavior of long-chain hydrocarbons.
Industry: Used in the synthesis of specialty chemicals and materials, including lubricants and surfactants.
作用机制
The mechanism of action of octacosa-9,19-diene in biological systems involves its interaction with specific receptors or enzymes. In the case of its role as a pheromone, it binds to olfactory receptors in insects, triggering behavioral responses such as mating or aggregation . The molecular pathways involved in these processes are still under investigation, but they likely involve signal transduction mechanisms common to other pheromonal compounds.
相似化合物的比较
Octacosa-9,19-diene can be compared to other long-chain hydrocarbons with similar structures, such as:
Heptacosa-7,11-diene: Another long-chain diene with double bonds at the 7th and 11th positions.
Nonacosa-7,11-diene: Similar to this compound but with a longer carbon chain and double bonds at the 7th and 11th positions.
Uniqueness
The uniqueness of this compound lies in its specific double bond positions, which confer distinct chemical and biological properties
属性
| 82122-60-9 | |
分子式 |
C28H54 |
分子量 |
390.7 g/mol |
IUPAC 名称 |
octacosa-9,19-diene |
InChI |
InChI=1S/C28H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-28H2,1-2H3 |
InChI 键 |
SICGVWYBSLQEFF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCC=CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane](/img/structure/B14422449.png)


![3-[Methyl(octyl)amino]propan-1-OL](/img/structure/B14422454.png)


![1,5-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14422477.png)

![[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid](/img/structure/B14422509.png)

